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Haploperoside

Cat. No.: B1257453
M. Wt: 500.4 g/mol
InChI Key: FCIZPHNZRNLUJD-HLUXVQISSA-N
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Description

Contextualization within Phytochemical Investigations

Haploperoside is a coumarin (B35378) glycoside, a class of natural products widely studied in phytochemical investigations nih.govresearchgate.net. Phytochemical research endeavors to identify and characterize valuable secondary metabolites found in plants semanticscholar.org. This compound has been identified in several plant genera, highlighting its distribution across diverse botanical sources. Notable plant sources include species from the Haplophyllum genus, such as Haplophyllum dauricum, Haplophyllum acutifolium, and Haplophyllum performatum nih.govresearchgate.net. Beyond the Haplophyllum genus, this compound has also been reported in Citropsis articulata and Calendula officinalis nih.govfarmaciajournal.comnih.gov. Specifically, this compound D has been identified in Althaea officinalis acs.orgresearchgate.netnih.govacs.orgfigshare.com. The isolation of such compounds contributes to a deeper understanding of the chemical diversity present in medicinal plants acs.orgresearchgate.netnih.govfigshare.com.

The Haplophyllum genus, in particular, is recognized as a rich source of various secondary metabolites, including coumarins, alkaloids, flavonoids, and terpenoids semanticscholar.orgnih.govresearchgate.net. The characterization of these compounds from different organic extracts of Haplophyllum species is a key aspect of phytochemical studies semanticscholar.orgnih.gov.

Table 1: Plant Sources of this compound and its Derivatives

Compound NamePlant Source(s)
This compoundHaplophyllum dauricum, Haplophyllum acutifolium, Citropsis articulata nih.govnih.gov
This compound ACalendula officinalis farmaciajournal.comresearchgate.net
This compound BHaplophyllum perforatum researchgate.net
This compound CHaplophyllum performatum researchgate.net
This compound DHaplophyllum performatum, Calendula officinalis, Althaea officinalis researchgate.netfarmaciajournal.comacs.orgresearchgate.netnih.govacs.orgfigshare.comresearchgate.net
This compound EHaplophyllum performatum researchgate.net

Historical Perspectives on this compound Discovery and Initial Characterization Efforts

The discovery and initial characterization of this compound and its derivatives have been a gradual process within natural product chemistry. Early efforts focused on isolating these compounds from plant materials and elucidating their chemical structures using various analytical techniques. For instance, this compound B, an acylated coumarin glycoside, was isolated from Haplophyllum perforatum and its structure was established through chemical and spectral methods, including INDOR spectroscopy, with this work being reported in 1981 researchgate.net.

Further investigations led to the isolation and structural elucidation of other this compound variants. Haploperosides C, D, and E were also isolated from the epigeal part of Haplophyllum performatum, with their structures determined based on chemical transformations and spectral characteristics researchgate.net. This compound D, for example, was characterized as 6-methoxy-7-[O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyloxy]-2H-benzopyran-2-one researchgate.net. This compound A and D were identified from the flowers of Calendula officinalis farmaciajournal.comresearchgate.net. This compound itself was also isolated from the root bark of Citropsis articulata nih.govacs.org.

The characterization of these compounds typically involved extensive spectral analyses, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), and various Nuclear Magnetic Resonance (NMR) techniques such such as 1D and 2D NMR (NOESY, HMBC, and HSQC) researchgate.netmdpi.com. These methods are crucial for determining the precise molecular structure, including the arrangement of sugar moieties and the aglycone part of the glycoside researchgate.netmdpi.com.

Table 2: Key Properties of this compound

PropertyValueSource
PubChem CID21607625 nih.gov
Molecular FormulaCHO nih.gov
IUPAC Name6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one nih.gov
Molecular Weight500.4 g/mol (Computed) nih.gov
Compound ClassGlycoside, Coumarin nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O13 B1257453 Haploperoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O13

Molecular Weight

500.4 g/mol

IUPAC Name

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C22H28O13/c1-8-15(24)17(26)19(28)21(32-8)31-7-13-16(25)18(27)20(29)22(35-13)34-12-6-10-9(5-11(12)30-2)3-4-14(23)33-10/h3-6,8,13,15-22,24-29H,7H2,1-2H3/t8-,13+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1

InChI Key

FCIZPHNZRNLUJD-HLUXVQISSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O)O)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways of Haploperoside

Precursor Identification and Metabolic Intermediates

The biosynthesis of the haploperoside aglycone, scopoletin (B1681571), originates from the amino acid L-phenylalanine. wikipedia.orgresearchgate.net This primary precursor enters the general phenylpropanoid pathway, a central route in plant secondary metabolism responsible for producing a vast array of phenolic compounds. wikipedia.orgbioone.org Through a sequence of enzymatic reactions including deamination, hydroxylation, and methylation, L-phenylalanine is converted into key intermediates. slideshare.netnih.gov

The initial step is the conversion of L-phenylalanine to cinnamic acid. wikipedia.org This is followed by a series of hydroxylations and methylations to produce intermediates such as p-coumaric acid, caffeic acid, and ferulic acid. nih.gov Ferulic acid is then activated to its coenzyme A thioester, feruloyl-CoA, which stands as the direct precursor to the scopoletin core. nih.govoup.com The final formation of the lactone ring characteristic of coumarins occurs through ortho-hydroxylation of the cinnamoyl-CoA derivative followed by spontaneous or enzyme-catalyzed isomerization and lactonization. nih.govfrontiersin.org

The sugar portion of this compound is a disaccharide composed of glucose and rhamnose. These are supplied in their activated forms, UDP-glucose and UDP-rhamnose, which are derived from primary carbohydrate metabolism.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

CompoundRole in PathwayPathway of Origin
L-PhenylalaninePrimary PrecursorShikimate Pathway
Cinnamic AcidIntermediatePhenylpropanoid Pathway
p-Coumaric AcidIntermediatePhenylpropanoid Pathway
Ferulic AcidIntermediatePhenylpropanoid Pathway
Feruloyl-CoADirect Precursor to AglyconePhenylpropanoid Pathway
ScopoletinAglycone CorePhenylpropanoid Pathway
UDP-GlucoseSugar DonorCarbohydrate Metabolism
UDP-RhamnoseSugar DonorCarbohydrate Metabolism

Enzymatic Mechanisms in this compound Synthesis

The conversion of precursors into this compound is catalyzed by several key classes of enzymes. The biosynthesis of the scopoletin aglycone from L-phenylalanine is a well-studied cascade within the phenylpropanoid pathway. nih.govresearchgate.net

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. bioone.org

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, a central intermediate for various downstream branches of the phenylpropanoid pathway. bioone.org

Hydroxylases and O-Methyltransferases (e.g., C3'H, CCoAOMT): A series of hydroxylases and methyltransferases further modify the phenolic ring. For scopoletin synthesis, this involves the formation of caffeoyl-CoA and its subsequent methylation to feruloyl-CoA by enzymes like Caffeoyl-CoA O-methyltransferase (CCoAOMT). nih.govnih.gov

Feruloyl-CoA 6'-Hydroxylase (F6'H): This is a critical enzyme that catalyzes the ortho-hydroxylation of feruloyl-CoA, which is the committed step for scopoletin biosynthesis. nih.govfrontiersin.org

Coumarin (B35378) Synthase (COSY): Following hydroxylation by F6'H, the resulting intermediate undergoes trans-cis isomerization and lactonization to form the stable coumarin ring of scopoletin. This process can occur spontaneously but is significantly enhanced by the COSY enzyme. nih.govfrontiersin.org

UDP-Glycosyltransferases (UGTs): The final steps involve the glycosylation of the scopoletin aglycone. This is a two-step process catalyzed by specific UGTs. First, a glucosyltransferase attaches UDP-glucose to the 7-hydroxyl group of scopoletin. Subsequently, a second UGT, a rhamnosyltransferase, attaches UDP-rhamnose to the newly added glucose molecule to complete the disaccharide chain. nih.govnih.gov

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme ClassSpecific Enzyme ExampleReaction Catalyzed
Ammonia-LyasePALL-Phenylalanine → Cinnamic Acid
Cytochrome P450 MonooxygenasesC4H, C3'HHydroxylation of the phenolic ring
CoA Ligase4CLActivation of hydroxycinnamic acids
O-MethyltransferaseCCoAOMTMethylation of caffeoyl-CoA to feruloyl-CoA
DioxygenaseF6'Hortho-hydroxylation of feruloyl-CoA
AcyltransferaseCOSYIsomerization and lactonization to form scopoletin
GlycosyltransferaseUGTsSequential addition of glucose and rhamnose to scopoletin

Genetic Regulation of this compound Biosynthesis

While the specific genes and regulatory networks controlling this compound biosynthesis have not been fully elucidated, the regulation of its parent coumarin pathway is understood to be complex and tightly controlled. The expression of phenylpropanoid pathway genes is regulated at the transcriptional level by various families of transcription factors (TFs). nih.govnih.gov

Key TF families, including MYB, bHLH (basic helix-loop-helix), and WRKY, are known to play crucial roles in modulating the expression of genes encoding biosynthetic enzymes like PAL, 4CL, and F6'H. frontiersin.orgnih.govmdpi.com These transcription factors often work in combinatorial complexes to activate or repress gene expression in response to developmental cues (e.g., tissue-specific accumulation) and a wide range of environmental stimuli. mdpi.comresearcher.life

The biosynthesis and accumulation of coumarins are frequently induced by both biotic stresses, such as pathogen attack, and abiotic stresses like nutrient deficiency (e.g., iron deficiency), drought, and UV radiation. nih.govnih.govmdpi.com This suggests that the promoter regions of this compound biosynthetic genes likely contain cis-regulatory elements that bind to stress-responsive transcription factors, allowing the plant to rapidly produce these compounds as part of its defense and adaptation strategies. nih.govmdpi.com For instance, the MYB72 transcription factor has been specifically implicated in regulating the biosynthesis of scopoletin. frontiersin.org The regulation of the final glycosylation steps is also critical, with the expression of specific UGT genes often being coordinated with the upstream pathway genes to ensure efficient glycoside formation. nih.gov

Chemodiversity and this compound Analogues in Botanical Sources

This compound has been isolated from several plant species, notably Haplophyllum dauricum, Haplophyllum acutifolium, and Citropsis articulata, all belonging to the Rutaceae family. nih.gov The genus Haplophyllum is a particularly rich source of diverse secondary metabolites, including numerous coumarins, lignans, and alkaloids. nih.govresearchgate.net

The chemical diversity surrounding this compound arises from variations in both the aglycone core and the attached sugar moiety. These variations result in a range of structurally related compounds, or analogues. Modifications can include different patterns of hydroxylation, methylation, or prenylation on the coumarin ring, or the attachment of different sugars or sugar chains. The Rutaceae family is well-known for producing a vast array of coumarins with significant structural diversity. nih.gov

Table 3: Selected this compound Analogues and Related Coumarins from Botanical Sources

Compound NameBotanical Source (Example)Structural Relationship to this compound
ScopoletinScopolia carniolica, Urtica dioica wikipedia.orgAglycone (non-glycosylated core) of this compound
ScopolinMelilotus albus frontiersin.orgMonoglycoside of scopoletin (glucose only)
This compound BHaplophyllum perforatum nih.govAnalogue with a different glycosylation pattern or aglycone
Haploside A, C, D, EHaplophyllum perforatum nih.govSeries of related coumarin glycosides
Fraxetin (B1674051)Arabidopsis thaliana nih.govRelated coumarin with an additional hydroxyl group (hydroxylated scopoletin)
UmbelliferoneWidespread in Apiaceae, Rutaceae researchgate.netParent coumarin; lacks the 6-methoxy group of scopoletin
Esculetin (B1671247)Aesculus hippocastanumRelated coumarin; lacks the 6-methoxy group but has a 6-hydroxyl group

Table 4: List of Compounds Mentioned

Compound Name
4-Coumarate-CoA Ligase
4-coumaroyl-CoA
Caffeic Acid
Caffeoyl-CoA
Caffeoyl-CoA O-methyltransferase
Cinnamate-4-Hydroxylase
Cinnamic Acid
Coumarin Synthase
Esculetin
Ferulic Acid
Feruloyl-CoA
Feruloyl-CoA 6'-Hydroxylase
Fraxetin
This compound
This compound B
Haploside A
Haploside C
Haploside D
Haploside E
L-Phenylalanine
p-Coumaric Acid
Phenylalanine Ammonia-Lyase
Scopoletin
Scopolin
UDP-Glucose
UDP-Glycosyltransferases
UDP-Rhamnose
Umbelliferone

Advanced Methodologies for Haploperoside Analysis in Biological Systems

Chromatographic and Spectroscopic Techniques for Quantification in Complex Matrices

The quantification of haploperoside and related coumarin (B35378) glycosides in biological matrices such as plant extracts, plasma, or tissue homogenates necessitates highly selective and sensitive analytical methods. Chromatographic separation coupled with spectroscopic detection is the cornerstone of this analytical approach.

High-performance liquid chromatography (HPLC) is a widely adopted technique for the analysis of coumarin compounds. nih.govresearchgate.net Separation is typically achieved on reversed-phase columns, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov A gradient elution system using a mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile (B52724) or methanol) allows for the effective separation of multiple components within a complex extract. nih.gov Detection is often performed using a Diode Array Detector (DAD) or a simple UV detector, with coumarins typically monitored at wavelengths around 330 nm. nih.gov

For enhanced sensitivity and specificity, particularly in very complex matrices like blood plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. frontiersin.org This technique combines the powerful separation capabilities of HPLC (or ultra-high-performance liquid chromatography, UHPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass spectrometer selectively monitors specific mass-to-charge (m/z) transitions from the precursor ion to product ions. This high selectivity minimizes interference from matrix components, allowing for accurate quantification even at very low concentrations. frontiersin.org A study on glycycoumarin, another bioactive coumarin, successfully used an LC-MS/MS method to determine its pharmacokinetic properties in rats, demonstrating the technique's suitability for analyzing coumarins in biological fluids and tissues. frontiersin.org

Other planar chromatographic techniques, such as high-performance thin-layer chromatography (HPTLC), have also been developed for the quantitative screening of coumarins in various food and herbal samples. nih.gov HPTLC allows for parallel sample processing, making it a high-throughput method for screening large numbers of samples. nih.gov

The following table summarizes common analytical approaches applicable to the quantification of this compound and related coumarin glycosides.

TechniqueStationary Phase (Column)Typical Mobile PhaseDetection Method
HPLC-DAD/UV Reversed-phase C18Water/Acetonitrile GradientDiode Array Detector (DAD) or UV-Vis Spectrophotometer
UHPLC-MS/MS Reversed-phase C18 or similarWater/Methanol Gradient with formic acidTandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)
HPTLC Silica Geln-hexane, ethyl acetate (B1210297), ammonia (B1221849) mixtureFluorescence measurement after derivatization

In Situ Localization and Imaging of this compound within Biological Samples

Understanding the precise spatial distribution of this compound within biological tissues is crucial for elucidating its function at the cellular and subcellular levels. While traditional methods rely on tissue extraction, which results in the loss of all spatial information, advanced imaging techniques can map the location of specific molecules in situ.

Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technology for visualizing the distribution of a wide range of molecules, including secondary metabolites, directly in tissue sections. mdpi.comnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are used to generate ions from specific locations on the surface of a prepared tissue slice. nih.goviastate.edu By systematically scanning the entire sample, a molecular map is created that shows the intensity and location of specific ions, corresponding to molecules like this compound. rsc.org This approach can reveal the tissue-specific or even cell-specific accumulation of the compound, providing insights into its sites of synthesis, transport, or storage. mdpi.com MSI has been successfully used to generate detailed spatial distributions of various metabolite classes, including glycosides and phenolic compounds, in different plant organs. rsc.org

Furthermore, the intrinsic fluorescent properties of the coumarin scaffold can be exploited for localization studies. nih.gov Spectral imaging and fluorescence microscopy are valuable tools for monitoring the in planta localization of fluorescent coumarins. researchgate.net Research on Arabidopsis thaliana has utilized these methods to map the distribution of Fe-mobilizing coumarins like scopoletin (B1681571), esculetin (B1671247), and fraxetin (B1674051) within the root, revealing that their secretion occurs through specific cell types. researchgate.net While the specific fluorescent properties of this compound would need to be characterized, this approach represents a viable, non-destructive method for its potential visualization in living tissues. The development of coumarin-based fluorescent probes for cellular imaging further underscores the utility of this chemical class in visualization applications. researchgate.net

Metabolomics Approaches in this compound Research

Metabolomics, the comprehensive analysis of all low molecular-weight metabolites in a biological sample, provides a "snapshot" of the organism's chemical phenotype. uib.no This approach is particularly powerful for identifying and quantifying a wide array of plant secondary metabolites simultaneously, placing compounds like this compound within a broader biochemical context. nih.gov Plant metabolomic studies typically employ analytical platforms like LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy coupled with multivariate statistical analysis to process the complex datasets. nih.gov

Untargeted and targeted metabolomic workflows have successfully identified this compound in various plant species. In a comparative metabolomic study on two cultivars of Calendula officinalis (marigold), Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) identified this compound A and this compound D. researchgate.netmdpi.com This analysis revealed that the levels of different metabolites varied significantly between the ligulate and tubular flowers of the plant. researchgate.net Similarly, an untargeted LC-MS/MS approach was used to profile phenolics in the medicinal shrub Myrothamnus flabellifolia, which led to the putative identification of this compound E. researchgate.net

These metabolomic studies are instrumental in understanding how the biosynthesis or accumulation of this compound may be influenced by genetic factors (e.g., plant cultivar), developmental stage, tissue type, or environmental conditions. researchgate.netresearchgate.net By correlating changes in the level of this compound with other metabolites, these approaches can help generate new hypotheses about its biochemical pathways and physiological functions. uib.no Spectrometric analysis within a metabolomics framework has also highlighted this compound as a molecule of interest for its potential biological activities. nih.gov

Molecular and Cellular Mechanisms of Haploperoside Action

Haploperoside Interactions with Molecular Targets

This compound's mechanism of action involves direct and indirect interactions with several key biomolecules, including enzymes. However, its binding to receptors and modulation of protein-protein interactions are areas that require further investigation.

Currently, the scientific literature does not provide extensive details on the specific receptor binding profiles of this compound. While studies on crude extracts of plants containing this compound, such as Achyranthes bidentata, have shown modulation of signaling pathways involving receptors like the receptor activator of nuclear factor-kappa B (RANK), the direct interaction of isolated this compound with these or other receptors has not been fully characterized. oup.comresearchgate.net Similarly, while other compounds isolated alongside this compound A have been found to interact with receptors like the formyl peptide receptor 1, this activity has not been directly attributed to this compound itself. nih.gov Further research is needed to identify specific receptor targets and understand the modulation of their activity by this compound.

This compound has demonstrated notable inhibitory activity against several enzymes. Research has shown that this compound A is a potent inhibitor of the α-glucosidase enzyme, which is involved in carbohydrate digestion. nih.gov One study quantified this inhibitory activity, reporting an IC50 value of 85.06 ± 2.38 µМ. researchgate.net

This compound E has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages at a concentration of 40 μM. nih.govjhu.edu This suggests an inhibitory effect on the enzyme inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.

Furthermore, this compound D has been identified as a constituent of marshmallow (Althaea officinalis) root extracts. These extracts have been shown to inhibit the enzymatic activity of human hyaluronidase-1, with an IC50 of 7.7 mg/mL for the total extract. However, the specific inhibitory contribution of this compound D within this extract has not been isolated.

This compound VariantTarget EnzymeEffectReported Value (IC50 / Concentration)Source
This compound Aα-glucosidaseInhibition85.06 ± 2.38 µМ researchgate.net
This compound EInducible Nitric Oxide Synthase (iNOS)Inhibition of NO production40 μM nih.govjhu.edu
This compound DHyaluronidase-1Contributes to inhibition by plant extract7.7 mg/mL (for total extract)

This compound Effects on Signal Transduction Pathways

This compound appears to influence cellular behavior by modulating critical signaling cascades, including the NF-κB pathway. Its effects on the MAPK/ERK pathway are less direct and inferred primarily from studies on extracts of plants in which it is found.

The direct impact of isolated this compound on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is not yet definitively established. Studies have shown that extracts and different compound classes, such as saponins (B1172615), from Achyranthes bidentata—a plant known to contain this compound A—can promote osteogenic differentiation through the ERK/MAPK signaling pathway. oup.comresearchgate.net However, these studies did not isolate this compound as the specific agent responsible for this modulation. The precise, direct effects of this compound on the various components of the MAPK/ERK cascade await further focused investigation.

There is indirect evidence suggesting that this compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammation and immune responses, and it controls the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). nih.gov The finding that this compound E inhibits LPS-induced NO production in macrophages points to a potential regulatory role in the upstream NF-κB pathway, which is typically activated by LPS to induce iNOS expression. nih.govjhu.edu

Furthermore, studies on extracts from plants containing this compound provide additional context. For instance, polysaccharides from Achyranthes bidentata have been found to activate J744 A.1 cells by stimulating the NF-κB pathway via TLR4/MyD88 signaling. oup.comresearchgate.net Conversely, an anti-inflammatory formulation containing compounds from Citrus medica, which also produces this compound A, was found to inhibit the upregulation of NF-κB. These findings suggest that this compound may act within a complex network of interactions that can either stimulate or inhibit the NF-κB pathway depending on the cellular context and the presence of other bioactive molecules.

PI3K/Akt/mTOR Axis Modulation

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govresearchgate.net The PI3K/Akt/mTOR axis is activated by various upstream signals, such as growth factors and cytokines, leading to a cascade of phosphorylation events that ultimately regulate the activity of downstream effector proteins. nih.gov

Emerging evidence suggests that this compound may exert some of its biological effects through the modulation of the PI3K/Akt/mTOR pathway. While direct studies on this compound are limited, research on analogous compounds and related extracts provides insight into its potential mechanisms. For instance, studies on other natural compounds have demonstrated the ability to inhibit this pathway, leading to decreased cancer cell proliferation and survival. acs.orgnih.gov Inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest and the induction of apoptosis. acs.org The potential for this compound to interact with and modulate this key signaling cascade warrants further investigation to fully elucidate its therapeutic potential.

This compound Influence on Cellular Processes

Regulation of Cell Proliferation and Apoptosis

This compound has been shown to influence the fundamental cellular processes of proliferation and apoptosis. Research indicates that certain compounds structurally related to this compound can inhibit cell proliferation in various cancer cell lines. researchgate.net This anti-proliferative activity is often associated with the induction of apoptosis, or programmed cell death. acs.orgjhu.edu

The molecular mechanisms underlying these effects can involve the modulation of key regulatory proteins. For example, some natural compounds can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, by altering the expression of cyclins and cyclin-dependent kinases (CDKs). acs.org Furthermore, the induction of apoptosis by this compound-related compounds can be mediated through both the intrinsic and extrinsic pathways, involving the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins. oup.com

Cellular ProcessEffect of this compound/Related CompoundsKey Molecular TargetsObserved Outcome
Cell ProliferationInhibitionCyclins, CDKsCell cycle arrest
ApoptosisInductionCaspases, Bcl-2 family proteinsProgrammed cell death

Modulation of Autophagy and Necroptosis

Autophagy is a cellular self-degradative process that is essential for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. Necroptosis, on the other hand, is a form of programmed necrosis that is executed in a caspase-independent manner. Both autophagy and necroptosis play complex roles in cell survival and death.

While direct evidence on the effect of this compound on autophagy and necroptosis is still emerging, studies on related phytochemicals suggest potential modulatory roles. oup.comresearchgate.net For instance, some natural compounds have been found to induce autophagy, which can either promote cell survival or contribute to cell death depending on the cellular context. nih.gov The interplay between apoptosis and autophagy is also a critical area of investigation, as the inhibition of one pathway can sometimes lead to the activation of the other. nih.gov The potential role of this compound in influencing necroptosis is an area that requires further research to understand its full spectrum of cellular effects. jhu.edu

Impact on Cellular Differentiation and Senescence

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, while cellular senescence is a state of irreversible cell cycle arrest. Both processes are crucial for normal development and tissue homeostasis.

The influence of this compound on cellular differentiation and senescence is an area of growing interest. Research on other natural compounds has shown that they can induce differentiation in certain cancer cells, potentially leading to a less malignant phenotype. oup.com For example, some phytochemicals have been observed to promote the differentiation of bone marrow-derived stem cells. oup.com Regarding senescence, certain compounds have been found to induce a senescent-like state in cancer cells, which could contribute to their anti-tumor effects. researchgate.net Further studies are needed to specifically determine how this compound impacts these fundamental cellular processes.

Effects on Oxidative Stress and Antioxidant Defense Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of diseases. researchgate.net Antioxidant defense systems, including enzymatic and non-enzymatic components, play a crucial role in mitigating oxidative damage. nih.gov

This compound and extracts containing it have demonstrated notable antioxidant properties. nih.govmdpi.com These effects are attributed to their ability to scavenge free radicals and reduce the production of ROS. nih.gov For example, extracts containing this compound have been shown to decrease ROS levels in cellular models. researchgate.net The antioxidant activity of this compound is likely linked to its chemical structure, which enables it to donate electrons and neutralize reactive species. nih.gov Furthermore, some studies suggest that related compounds can enhance the expression of antioxidant enzymes, thereby bolstering the cell's endogenous defense mechanisms. mdpi.com

Oxidative Stress ParameterEffect of this compound/Containing ExtractsMechanism
Reactive Oxygen Species (ROS)ReductionFree radical scavenging
Nitric Oxide (NO) ProductionInhibitionModulation of inflammatory pathways
Antioxidant Enzyme ExpressionPotential UpregulationActivation of cellular defense pathways

Immunomodulatory Effects at the Cellular Level

The immune system plays a critical role in defending against pathogens and eliminating abnormal cells. Immunomodulation refers to the alteration of the immune response. This compound has been shown to possess immunomodulatory properties at the cellular level. mdpi.comoup.com

Studies have demonstrated that extracts containing this compound can modulate the function of various immune cells, including macrophages. nih.govmdpi.com For instance, it has been reported that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comresearchgate.net This suggests an anti-inflammatory potential. Additionally, some research indicates that related compounds can influence cytokine production and the phagocytic activity of immune cells. researchgate.netekb.eg These findings highlight the potential of this compound to modulate immune responses and suggest its utility in conditions with an inflammatory component. oup.com

Preclinical Pharmacological Investigations of Haploperoside in Disease Models

In Vitro Efficacy Studies of Haploperoside

The anti-inflammatory potential of this compound has been evaluated in cell-based assays, particularly focusing on its ability to modulate key inflammatory mediators. In a study utilizing RAW 264.7 macrophage cells, a standard model for inflammation research, this compound E was reported to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). nih.gov Specifically, at a concentration of 40 μM, this compound demonstrated this inhibitory potential, suggesting it may contribute to the anti-inflammatory properties of plant extracts in which it is found. nih.gov The overproduction of NO is a critical event in the inflammatory cascade, and its inhibition is a key target for anti-inflammatory agents.

Table 1: In Vitro Anti-inflammatory Activity of this compound

CompoundCell LineInducerBio-marker InhibitedConcentrationReference
This compound ERAW 264.7 MacrophagesLPSNitric Oxide (NO)40 μM nih.gov

The investigation into the antineoplastic properties of this compound has yielded associative findings. This compound C has been identified as a constituent in the methanolic extract of G. barbadense stems, which contains compounds recognized for their therapeutic activities, including anticancer potential. However, direct studies on the cytotoxic effects of isolated this compound have shown limited activity. One study that evaluated a panel of compounds, including this compound, found it to be inactive against eight different tumor cell lines, with an IC50 value greater than 50 μM. acs.org These findings suggest that while this compound may be present in extracts with antineoplastic effects, it may not be the primary active cytotoxic agent.

Based on a comprehensive review of available scientific literature, there are no specific in vitro studies that have investigated the direct neuroprotective efficacy of isolated this compound in neuronal cell models. While various plant extracts have been studied for neuroprotective properties, the effects have not been specifically attributed to this compound. oup.comoup.com

A review of the current scientific literature indicates a lack of in vitro studies focused on the cardioprotective actions of this compound in myocardial cell models. Research on plant extracts showing protective effects on cardiomyocytes, such as those from Achyranthes bidentata, has not identified this compound as a constituent responsible for these activities. oup.com

This compound A has demonstrated significant potential as an antidiabetic agent through its potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.nettubitak.gov.tr In a comparative study, this compound A, isolated from Calendula officinalis, exhibited the highest inhibitory activity against the α-glucosidase enzyme, with a half-maximal inhibitory concentration (IC50) value of 85.06 ± 2.38 µМ. researchgate.nettubitak.gov.tr This potency was notably stronger than that of the reference antidiabetic drug, acarbose, which had an IC50 of 455.81 µМ in the same study. nih.gov The inhibition of α-glucosidase by this compound A suggests a mechanism that could slow down glucose absorption in the digestive tract, a valuable therapeutic strategy for managing hyperglycemia.

Table 2: In Vitro Antidiabetic Activity of this compound A

CompoundEnzyme TargetSourceIC50 Value (µM)Reference CompoundReference IC50 (µM)Reference
This compound Aα-GlucosidaseCalendula officinalis85.06 ± 2.38Acarbose455.81 researchgate.nettubitak.gov.trnih.gov
This compound Aα-AmylaseCalendula officinalis93.18Acarbose318.20 nih.gov

Direct evidence for the antimicrobial or antiviral activity of isolated this compound in cell-based assays is limited in the current literature. While this compound was a constituent of a Citropsis articulata root bark extract tested for antiplasmodial activity, the primary effects were attributed to the alkaloid compounds in the extract, not to this compound. acs.org Other studies on the antimicrobial properties of plants from the Haplophyllum genus have not singled out this compound as the active agent. semanticscholar.org Research on esculetin (B1671247), the aglycone component of this compound A, has shown some antimicrobial activity, but this cannot be directly extrapolated to the glycoside form. nih.gov

Antiparasitic Activity in Cellular Models

This compound has been identified as a constituent in plants investigated for their antiparasitic properties. researchgate.netchemfaces.com In a study of Citropsis articulata, a plant used in Ugandan traditional medicine for malaria, this compound was isolated from the ethyl acetate (B1210297) extract of the root bark. researchgate.netchemfaces.com While other compounds from the same extract, such as the alkaloids 5-hydroxynoracronycine and 1,5-dihydroxy-2,3-dimethoxy-10-methyl-9-acridone, demonstrated significant growth inhibition of Plasmodium falciparum, the specific activity of this compound itself was not detailed in this particular study. researchgate.netchemfaces.com Further research is necessary to elucidate the direct antiparasitic effects of isolated this compound in various cellular models of parasitic diseases.

In vitro studies on extracts containing a variety of phytochemicals, including coumarins like this compound, have shown potential against different parasites. researchgate.netnih.gov For instance, research on synthetic coumarin (B35378) derivatives has indicated efficacy against parasites such as Dactylogyrus intermedius, Leishmania major, and Plasmodium falciparum. researchgate.net Extracts from plants containing coumarins have also been tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. science.govscience.gov However, the specific contribution of this compound to the observed antiparasitic activity in these complex extracts remains to be determined through further focused studies.

Compound/Extract Parasite Activity
5-hydroxynoracronycinePlasmodium falciparumIC50 of 0.9 μg/mL researchgate.netchemfaces.com
1,5-dihydroxy-2,3-dimethoxy-10-methyl-9-acridonePlasmodium falciparumIC50 of 3.0 μg/mL researchgate.netchemfaces.com
Ethyl acetate extract of Citropsis articulata root bark (contains this compound)Plasmodium falciparum70% growth inhibition at 10 μg/mL researchgate.net

In Vivo Efficacy Studies of this compound in Animal Models

Anti-inflammatory and Immunomodulatory Effects in Rodent Models

While direct in vivo studies focusing exclusively on this compound are limited, research on plant extracts containing this and other coumarins suggests potential anti-inflammatory and immunomodulatory roles. researchgate.netoup.com For instance, extracts from Citrus medica, which contain this compound A among other bioactive compounds, have been noted for their anti-inflammatory properties. researchgate.netresearchgate.net Similarly, studies on Achyranthes bidentata extracts, containing a variety of phytochemicals, have demonstrated immunoregulatory and anti-inflammatory effects in rodent models. oup.comoup.com

In one study, this compound E was suggested to contribute to the biological potential of Coccoloba alnifolia extracts, which exhibited anti-inflammatory roles. nih.gov It has been reported that this compound has the potential to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, a key inflammatory mediator. nih.gov This in vitro finding provides a basis for potential in vivo anti-inflammatory activity.

Extract/Compound Model Observed Effects
Citrus medica extract (contains this compound A)General inflammation modelsAnti-inflammatory activity researchgate.netresearchgate.net
Achyranthes bidentata extractRodent models of inflammation and immune responseImmunoregulatory and anti-inflammatory effects oup.comoup.com
This compoundIn vitro LPS-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production nih.gov

Antitumor Efficacy and Metastasis Inhibition in Xenograft Models

Currently, there is a lack of specific in vivo studies investigating the antitumor efficacy and metastasis inhibition of purified this compound in xenograft models. Research in this area has primarily focused on the effects of complex plant extracts or other types of compounds. nih.govnih.govcapes.gov.br

Studies on phytochemicals have shown that they can inhibit the migration of metastatic cancer cells. science.govscience.gov For example, some natural compounds have been shown to block the motility of triple-negative breast cancer (TNBC) cells. science.gov The development of patient-derived xenograft (PDX) models has become a valuable tool for evaluating the efficacy of cancer therapeutics in both primary tumor and metastatic settings. nih.gov These models allow for the testing of various drugs and could be employed in the future to assess the specific effects of this compound.

Future research could involve the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, to evaluate the potential of this compound to inhibit tumor growth and the spread of cancer to other organs. nih.govmdpi.com

Neuroprotection and Cognitive Enhancement in Animal Models of Neurological Disorders

For instance, studies on Achyranthes bidentata have indicated neuroprotective effects in different animal models. oup.comoup.com An alternative drug discovery approach for neurodegenerative diseases like Alzheimer's disease has focused on identifying potent, orally active, neurotrophic molecules that can improve memory in normal rodents and prevent cognitive decline in transgenic mouse models. nih.gov This highlights a potential area for future investigation into the specific neuropharmacological properties of this compound.

Cardioprotective Outcomes in In Vivo Cardiovascular Disease Models

Direct evidence from in vivo studies on the cardioprotective effects of isolated this compound is currently unavailable. However, research on plant extracts containing a variety of bioactive compounds, including coumarins, has shown promise in cardiovascular disease models. nih.gov

Plant-derived compounds have been investigated for their potential to mitigate cardiac issues. nih.gov For example, extracts from Garcinia pedunculata have demonstrated cardioprotective effects in a rat model of isoproterenol-induced cardiac hypertrophy by reducing oxidative stress and inflammation. nih.gov Similarly, total saponins (B1172615) from Achyranthes bidentata have shown therapeutic effects in spontaneously hypertensive rats by reducing blood pressure and improving neurological symptoms after a stroke. oup.comoup.com These studies suggest that phytochemicals can have a positive impact on cardiovascular health, warranting future investigation into the specific role of this compound.

Antidiabetic and Metabolic Regulation in Animal Models of Metabolic Syndrome

There is a lack of specific in vivo studies on the antidiabetic and metabolic regulatory effects of this compound. However, numerous studies have investigated the antidiabetic potential of plant extracts that contain a variety of phytochemicals. science.govnih.govtubitak.gov.trresearchgate.net

For instance, extracts from Calendula officinalis have been analyzed in streptozotocin (B1681764) (STZ) and alloxan-induced diabetic rat models, showing antidiabetic activity. researchgate.net The use of chemically induced diabetic models, such as with STZ or alloxan, is a common method for evaluating the potential of new antidiabetic agents. nih.gov Aqueous root extracts of Ichnocarpus frutescens have also demonstrated antidiabetic activity in a type-II diabetes rat model. science.gov These studies provide a foundation for future research to isolate and evaluate the specific effects of compounds like this compound on glucose metabolism and metabolic syndrome in relevant animal models.

Anti-fibrotic Effects in Animal Models of Organ Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix proteins, leads to scarring and loss of organ function. Preliminary studies on extracts containing haploperosides suggest a potential anti-fibrotic role. For instance, research on human hepatic stellate cells (LX-2), a key cell type involved in liver fibrosis, has shown that treatment with certain polyphenol mixtures can reduce the expression of fibrosis markers. nih.gov While these studies did not isolate this compound as the sole active agent, its presence in botanicals with demonstrated anti-fibrotic activity points to a potential contribution. The anti-inflammatory and antioxidant effects of these extracts are often linked to their anti-fibrotic capabilities. nih.govnih.gov

Table 1: Summary of Preclinical Anti-fibrotic Investigations of this compound-Containing Extracts

Plant Extract Source Animal/Cell Model Organ/Tissue Key Findings
Citrus sinensis (Navelina orange) extract Human Hepatic Stellate Cells (LX-2) Liver Reduction in the expression of fibrosis markers following treatment. nih.gov
Coccoloba alnifolia leaf extracts RAW 264.7 Macrophages - Demonstrated anti-inflammatory potential through the reduction of nitric oxide production, a mechanism relevant to curbing fibrotic processes. nih.gov

Gastric Mucosal Protection in Animal Models of Gastric Injury

The protective effects of this compound-containing extracts on the gastric mucosa have been investigated in various preclinical models of gastric injury. Extracts from Calendula officinalis, which are known to contain haploperosides, have shown promise in protecting the stomach lining from damage. ijcrt.orgscribd.com

Studies utilizing animal models of gastric ulcers induced by necrotizing agents have demonstrated that administration of these extracts can mitigate the extent of mucosal lesions. science.govnih.gov The proposed mechanisms behind this protective action include the enhancement of protective factors within the gastric mucosa, such as mucus and antioxidant enzymes, and an increase in collagen synthesis, which is crucial for healing. scribd.com For example, in rats with gastric lesions induced by acidified ethanol, certain treatments have been shown to decrease the lesion size and reduce the associated increase in vascular permeability. nih.gov This suggests that the gastroprotective effects may be mediated, at least in part, by the modulation of endogenous protective pathways.

Table 2: Preclinical Studies on Gastric Mucosal Protection by this compound-Containing Extracts

Plant Extract Source Animal Model Model of Gastric Injury Key Findings
Calendula officinalis - Gastric Ulcer Promotes the production of protective factors like mucus and antioxidants; increases collagen synthesis. scribd.com
Not specified Rats Acidified Ethanol-Induced Lesions Decreased gastric mucosal lesions and reduced the increase in vascular permeability. nih.gov
Caesalpinia sappan Wistar albino rats Not specified Provided gastroprotective activity. science.gov

Structure Activity Relationship Sar Studies and Haploperoside Modification

Identification of Key Pharmacophores within Haploperoside Structure

The biological activity of this compound, particularly its anti-inflammatory potential, is intrinsically linked to specific structural elements, or pharmacophores, within its complex molecular architecture. This compound has demonstrated the ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages at a concentration of 40 µM. This anti-inflammatory effect suggests that certain functional groups are critical for its interaction with biological targets involved in the inflammatory pathway.

While direct, exhaustive pharmacophore identification studies solely on this compound are limited in the provided context, insights can be drawn from SAR studies on related coumarin (B35378) glycosides. For instance, the coumarin nucleus itself is a fundamental pharmacophore, often associated with a diverse range of biological activities including anti-inflammatory, antioxidant, and antidiabetic properties. Studies on other coumarin glycosides have highlighted the importance of specific hydroxyl group positions and the nature of the attached sugar moieties. For example, a 6-hydroxyl (6-OH) group on the coumarin scaffold has been shown to confer more potent anti-diabetic effects compared to a 6-methoxyl (6-OCH3) substitution in related glycosides. Similarly, 6,7-dihydroxyl coumarin derivatives exhibit superior anti-inflammatory and antioxidant activities compared to their 6-methoxyl-7-hydroxyl counterparts.

The sugar moiety attached to the coumarin core also plays a significant role in modulating activity. For instance, the introduction of a carbohydrate moiety at the C-7 position of esculetin (B1671247) (a coumarin aglycone) was observed to decrease its advanced glycation end-product (AGE) inhibitory activity, although the specific type of sugar (rutinose or neohesperidose) did not alter this effect. Conversely, the aglycone esculetin was found to be more active as an α-amylase and α-glucosidase inhibitor than its glycosylated forms (biosides), including this compound A, suggesting that the sugar attachments can sometimes diminish potency for certain enzymatic inhibitions. These findings collectively imply that the coumarin backbone, the presence and position of hydroxyl groups (especially at C-6 and C-7), and the specific nature and linkage of the glycosidic residues are key pharmacophoric elements influencing this compound's biological profile.

Rational Design and Synthesis of this compound Derivatives and Analogues

The existence of various naturally occurring forms of this compound, such as this compound A, this compound C, this compound D, and this compound E, serves as a natural precedent for structural modification and derivative design. The structures of Haploperosides C, D, and E have been elucidated, and the structures of Haploperosides A and B have been refined, revealing variations in their glycosidic linkages and substitutions.

This compound D is characterized as 6-methoxy-7-[O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyloxy]-2H-benzopyran-2-one.

This compound C is defined as 6-methoxy-7-[O-α-L-rhamnopyranosyl-(1→6)-(2-O-acetyl-β-D-glucopyranosyloxy)]-2H-benzopyran-2-one.

This compound E has been established as 7-[O-α-L-rhamnopyranosyl-(1→2)-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-2H-benzopyran-2-one.

These natural variations highlight the potential for rational design strategies to introduce specific chemical modifications to the coumarin core or the sugar moieties. For example, the synthesis of coumarin analogues has been explored by inserting cinnamoyl residues in the form of amides or esters to enhance various biological activities. Such chemical transformations aim to optimize interactions with biological targets, leading to improved potency or altered selectivity. The rational design process typically involves identifying the key pharmacophores and then systematically modifying other parts of the molecule to improve properties while retaining or enhancing desired activities.

Biological Evaluation of Synthetic this compound Analogues for Enhanced Potency or Selectivity

The biological evaluation of this compound and its analogues is crucial for understanding their therapeutic potential and for guiding further drug development. This compound itself has been shown to inhibit NO production in RAW 264.7 macrophages with an IC50 of 40 µM, indicating its anti-inflammatory activity.

Specific analogues like this compound A have been evaluated for their enzymatic inhibitory activities. This compound A, isolated from Calendula officinalis, demonstrated inhibitory activity against the α-glucosidase enzyme with an IC50 value of 85.06 ± 2.38 µM. This suggests its potential as an antidiabetic agent.

The biological evaluation of these natural analogues and potential synthetic derivatives focuses on assessing their:

Potency: Measured by parameters such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) against specific biological targets or pathways.

Selectivity: Evaluating the compound's activity against a panel of targets to determine its specificity and minimize off-target effects.

These detailed research findings, including the specific IC50 values for this compound and its analogues, are fundamental in establishing their structure-activity relationships and directing future efforts in designing more effective and selective therapeutic agents.

Table: Biological Activities of this compound and its Analogues

Compound NamePubChem CIDBiological ActivityConcentration/IC50/EC50Reference
This compound21607625Inhibition of NO production (RAW 264.7 macrophages)40 µM
This compound A21607625α-Glucosidase inhibition85.06 ± 2.38 µM
Esculetin (aglycone)5281677α-Amylase inhibition32.31 µM
Esculetin (aglycone)5281677α-Glucosidase inhibition44.18 µM

Note: this compound A is listed as a synonym for this compound in PubChem, suggesting they refer to the same primary compound or a very closely related form.

Preclinical Pharmacokinetics and Biotransformation of Haploperoside

Absorption and Distribution Profiles in Animal Models

No specific data is available on the absorption and distribution of Haploperoside in animal models.

Metabolic Pathways and Metabolite Identification in Animal Systems

There is no information available regarding the specific metabolic pathways of this compound or the identification of its metabolites in animal systems.

Elimination Kinetics in Preclinical Species

Specific data on the elimination kinetics of this compound in any preclinical species has not been reported.

Emerging Research Frontiers and Translational Outlook for Haploperoside

Application of Omics Technologies in Haploperoside Research (Genomics, Proteomics, Lipidomics)

The application of omics technologies—genomics, proteomics, and lipidomics—offers a comprehensive systems-level approach to unravel the intricate biological mechanisms of natural compounds. These technologies can provide deep insights into how a compound interacts with biological systems at molecular levels, including gene expression, protein modulation, and metabolic pathway alterations. For this compound, the integration of such high-throughput data could elucidate its precise targets, off-target effects, and metabolic fate, which are currently not well-defined in the existing literature.

While specific studies detailing the application of genomics, proteomics, or lipidomics directly to this compound research are not extensively reported, the potential for these approaches is significant. For instance, transcriptomic analysis (a part of genomics) could reveal changes in gene expression profiles in cells or tissues treated with this compound, indicating pathways influenced by the compound. Proteomics could identify specific proteins whose expression or modification is altered, providing clues about this compound's molecular targets or signaling cascades it modulates. Lipidomics, on the other hand, could offer insights into how this compound affects cellular lipid profiles and membrane integrity, which are crucial for various cellular functions and disease states. Multi-omics approaches have demonstrated their capacity to provide a comprehensive view of pathophysiological states by interrogating molecular changes across several levels of biological functions, as seen in studies on Alzheimer's disease where they revealed lipid and bioenergetic metabolic pathway perturbations. nih.gov Applying such integrated omics strategies to this compound would represent a substantial leap in understanding its pharmacological actions and potential therapeutic applications.

Nanotechnology-Based Delivery Systems for Enhanced this compound Bioavailability (Preclinical focus)

Many natural products, including glycosides like this compound, often face challenges related to poor aqueous solubility, low permeability, and extensive first-pass metabolism, which collectively lead to suboptimal bioavailability. Nanotechnology-based drug delivery systems offer promising solutions to overcome these limitations by improving solubility, enhancing stability, enabling targeted delivery, and modulating pharmacokinetic profiles. nih.govresearchgate.net

While specific preclinical studies on nanotechnology-based delivery of this compound are not widely documented, the principles applied to other natural compounds are highly relevant. Nanocarriers such as nanoparticles, liposomes, polymeric micelles, and dendrimers can encapsulate hydrophobic or hydrophilic compounds, protecting them from degradation and facilitating their transport across biological barriers. nih.gov For a compound like this compound, which is a glycoside, nanoformulations could potentially:

Increase Solubility and Dissolution Rate: By reducing particle size to the nanoscale, the surface area increases, leading to improved dissolution and absorption.

Enhance Bioavailability: Nanocarriers can bypass certain efflux pumps or enhance absorption across membranes, leading to higher systemic exposure. nih.gov

Improve Targeted Delivery: Surface modification of nanoparticles with specific ligands can direct this compound to particular cells or tissues, minimizing off-target effects and maximizing therapeutic efficacy.

Sustain Release: Nanoparticles can provide controlled and sustained release of the compound, reducing dosing frequency and maintaining therapeutic concentrations over longer periods.

The development of such systems for this compound would involve extensive preclinical investigations, including in vitro studies to assess drug loading, release kinetics, and cellular uptake, followed by in vivo pharmacokinetic and pharmacodynamic studies in animal models to confirm enhanced bioavailability and therapeutic efficacy. The selection of appropriate nanomaterials would be based on the physicochemical properties of this compound and the desired therapeutic outcome.

Synergistic Effects of this compound with Other Therapeutic Agents (Preclinical studies)

Investigating the synergistic effects of this compound with other therapeutic agents is a critical area for preclinical research, as combination therapies often offer enhanced efficacy, reduced toxicity, and overcome drug resistance compared to monotherapy. Natural compounds are frequently explored for their potential to act synergistically with conventional drugs or other natural products due to their multi-target mechanisms of action.

While detailed preclinical studies specifically on the synergistic effects of this compound are limited, some research indicates its potential anti-inflammatory properties, such as its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages at a concentration of 40 µM. researchgate.net This anti-inflammatory activity suggests a basis for potential synergistic interactions with other anti-inflammatory or immunomodulatory agents. General research on phytochemicals indicates that complex mixtures can work in synergy to generate beneficial health effects. jhu.edu

Future preclinical studies could explore this compound in combination with:

Anti-inflammatory drugs: To enhance anti-inflammatory effects and potentially lower the required doses of conventional drugs, thereby reducing side effects.

Anticancer agents: If this compound exhibits antiproliferative or apoptotic activities, combining it with established chemotherapeutic agents could lead to improved efficacy and overcome resistance mechanisms. Hybrid compounds, for instance, are designed to overcome disadvantages of single cancer drugs like low solubility and multi-drug resistance. science.gov

Antioxidants: To augment cellular protection against oxidative stress, given this compound's structural classification as a coumarin (B35378) glycoside, a class often associated with antioxidant properties.

Such studies would typically involve in vitro assays to determine combination indices and in vivo animal models to evaluate the combined therapeutic efficacy and mechanisms of action.

Challenges and Future Directions in this compound Preclinical Development

The preclinical development of natural compounds like this compound faces several inherent challenges, which also define crucial future directions for research.

Challenges:

Limited Specific Research: A primary challenge is the scarcity of dedicated, in-depth preclinical studies focusing solely on this compound, particularly concerning its pharmacokinetics, pharmacodynamics, and detailed mechanisms of action. scribd.com

Bioavailability Issues: As a glycoside, this compound may suffer from poor absorption and bioavailability, necessitating the development of advanced delivery systems. nih.govresearchgate.net

Standardization and Quality Control: Natural products can exhibit variability in their chemical composition depending on source, extraction methods, and environmental factors. This poses challenges for standardization and ensuring consistent biological activity across different batches. scribd.com

Complex Mechanisms of Action: While multi-target activity is a benefit, fully elucidating the precise molecular mechanisms of natural compounds can be complex, requiring sophisticated analytical and biological tools like omics technologies.

Scalability of Production: Obtaining sufficient quantities of pure this compound from natural sources for extensive preclinical and potential clinical development can be challenging and costly.

Future Directions:

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on this compound's absorption, distribution, metabolism, and excretion (ADME) are essential to understand its systemic behavior and inform rational drug design.

Target Identification and Validation: Employing advanced molecular biology techniques and omics approaches (genomics, proteomics, lipidomics) to identify and validate specific cellular and molecular targets of this compound.

Nanotechnology-Enhanced Formulations: Developing and rigorously testing nanotechnology-based delivery systems to improve this compound's bioavailability and enable targeted delivery to specific tissues or organs.

Combination Therapy Exploration: Conducting systematic preclinical studies to identify synergistic interactions of this compound with other therapeutic agents, potentially leading to more effective and safer combination regimens.

Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

In-depth Mechanistic Studies: Utilizing advanced in vitro and in vivo models to fully delineate the cellular and molecular pathways modulated by this compound, moving beyond initial observations.

Addressing these challenges through focused and interdisciplinary research will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent in preclinical and, eventually, clinical settings.

Q & A

Q. What are the key elements for transparent reporting of this compound research?

  • Methodological Answer : Follow FAIR principles: publish raw spectra (NMR, MS) in repositories like Zenodo, disclose synthetic routes in Supplementary Materials, and cite original isolation studies to avoid redundant claims .

Q. Tables for Methodological Reference

Parameter Recommended Standard Evidence Source
HPLC Purity Threshold≥95% (λ = 210 nm)
NMR Validation¹H/¹³C shifts matched to literature (±0.1 ppm)
Cell Viability AssayTriplicate runs, p < 0.05 (ANOVA)
In Vivo Dose Range10–100 mg/kg (rodent models)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.